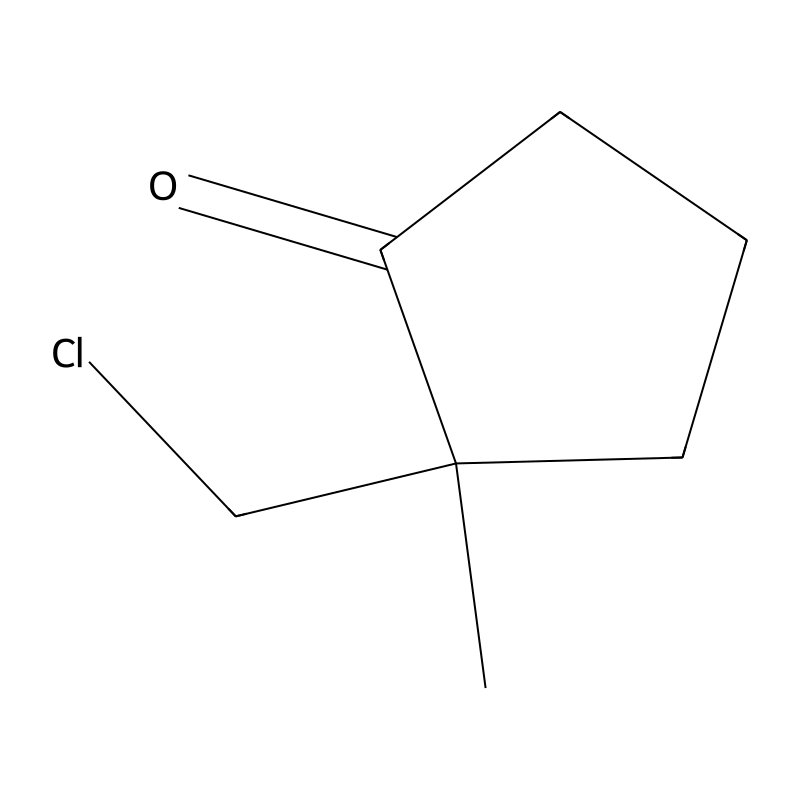

2-(Chloromethyl)-2-methylcyclopentan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Chloromethyl)-2-methylcyclopentan-1-one is an organic compound characterized by a cyclic structure containing five carbon atoms, specifically a cyclopentane ring. The compound features a carbonyl group (C=O) at the first carbon, making it a cyclopentanone derivative. Additionally, it has both a methyl group (CH₃) and a chloromethyl group (CH₂Cl) attached to the second carbon. This unique combination of functional groups contributes to its potential reactivity, particularly due to the presence of the chlorine atom and the carbonyl group, which can participate in various

- Chlorine atom: The presence of chlorine raises concerns about potential toxicity and skin/eye irritation.

- Carbonyl group: Concentrated solutions might cause skin irritation.

- Reactivity: The combination of the chloromethyl group and the carbonyl group suggests potential reactivity with other chemicals.

- Oxidation: The compound can undergo oxidation to form 2-methylcyclopentanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to yield 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as thionyl chloride or phosphorus tribromide .

Major Products Formed- From Oxidation: 2-Methylcyclopentanone

- From Reduction: 2-Methylcyclopentane

- From Substitution: 2-Methylcyclopentyl chloride (when using thionyl chloride)

While specific biological activities of 2-(Chloromethyl)-2-methylcyclopentan-1-one are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, antifungal, or cytotoxic activities due to their ability to interact with biological membranes or enzymes. Further studies are warranted to elucidate the specific biological effects of this compound.

The synthesis of 2-(Chloromethyl)-2-methylcyclopentan-1-one can be achieved through various methods:

- Direct Chloromethylation: This method involves the reaction of 2-methylcyclopentanone with chloromethyl methyl ether in the presence of an acid catalyst.

- Halogenation of Cyclopentanone Derivatives: Starting from cyclopentanone, halogenation can introduce the chloromethyl group at the desired position, followed by appropriate functionalization to obtain the final product.

- Enzymatic Methods: Recent advances suggest that lipase-mediated resolutions may provide an environmentally friendly alternative for synthesizing enantiomerically pure derivatives of similar compounds, potentially applicable to this compound as well .

Due to its reactive nature, 2-(Chloromethyl)-2-methylcyclopentan-1-one has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may serve as building blocks for pharmaceutical agents.

- Material Science: Potential use in developing new materials or polymers due to its functional groups.

Interaction studies involving 2-(Chloromethyl)-2-methylcyclopentan-1-one could focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions is essential for predicting its behavior in synthetic pathways and biological systems. For instance, studies could examine how this compound reacts with aminosulfur trifluorides compared to its solvolysis reactions, providing insights into its mechanistic pathways and potential applications .

Several compounds share structural similarities with 2-(Chloromethyl)-2-methylcyclopentan-1-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Functional Groups | Unique Features |

|---|---|---|---|

| 2-Methylcyclopentanone | Cycloketone | Carbonyl group | Lacks chloromethyl group; simpler structure |

| 1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Bicyclic ketone | Carbonyl and chloromethyl groups | Bicyclic structure; different ring size |

| 3-Chloro-3-methylpentan-2-one | Cycloketone | Carbonyl and chloromethyl groups | Different position of chlorine; branched chain |

| 1-Chloro-3-methylcyclobutanecarboxylic acid | Cyclobutane derivative | Carboxylic acid and chloromethyl | Contains carboxylic acid; cyclic structure |

This comparison illustrates that while these compounds share certain features, the presence of both a chloromethyl and a carbonyl group in 2-(Chloromethyl)-2-methylcyclopentan-1-one contributes to its distinctive reactivity profile and potential applications in organic synthesis and pharmaceuticals.